(3-Amino-piperidin-1-yl)-acetic acid methyl ester
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Overview
Description
(3-Amino-piperidin-1-yl)-acetic acid methyl ester is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperidine derivatives . The reaction conditions often require the use of catalysts such as iron complexes and reagents like phenylsilane to promote the formation and reduction of intermediates .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve scalable and cost-effective processes. These methods may include hydrogenation, cyclization, and amination reactions . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-piperidin-1-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce amine-functionalized piperidines .
Scientific Research Applications
(3-Amino-piperidin-1-yl)-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-piperidin-1-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Amino-piperidin-1-yl)-acetic acid methyl ester include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
What sets this compound apart from other similar compounds is its specific structural features and the unique biological activities it may exhibit.
Properties
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQPFMVKPOOGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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